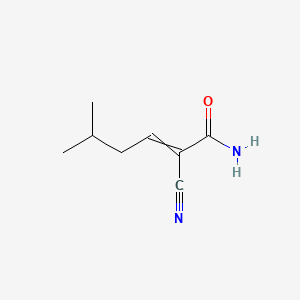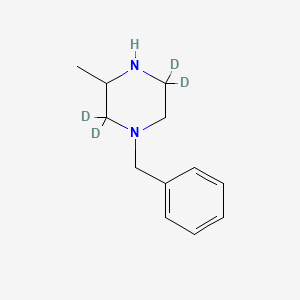
3-Methyl-1-benzyl-piperazine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-benzyl-piperazine-d4 is a deuterated derivative of 3-Methyl-1-benzyl-piperazine. It is a biochemical compound with the molecular formula C12H14D4N2 and a molecular weight of 194.31 g/mol . This compound is primarily used for research purposes, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including 3-Methyl-1-benzyl-piperazine-d4, involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure purity and yield. The process often includes steps such as purification, crystallization, and quality control to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-benzyl-piperazine-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-Methyl-1-benzyl-piperazine-d4 is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Methyl-1-benzyl-piperazine-d4 involves its interaction with specific molecular targets and pathways. It acts as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical processes, including signal transduction, enzyme activity, and gene expression .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-methyl-piperazine: A non-deuterated analogue with similar chemical properties but different isotopic composition.
1-Benzylpiperazine: A structurally related compound with different functional groups and biological activity.
Uniqueness
3-Methyl-1-benzyl-piperazine-d4 is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and metabolic studies. The presence of deuterium atoms enhances the stability and resolution of NMR signals, providing more detailed information about molecular structures and dynamics.
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
194.31 g/mol |
IUPAC Name |
1-benzyl-2,2,5,5-tetradeuterio-3-methylpiperazine |
InChI |
InChI=1S/C12H18N2/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/i7D2,9D2 |
InChI Key |
QOFUDSPYJDXBOF-BSFGQKQYSA-N |
Isomeric SMILES |
[2H]C1(CN(C(C(N1)C)([2H])[2H])CC2=CC=CC=C2)[2H] |
Canonical SMILES |
CC1CN(CCN1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



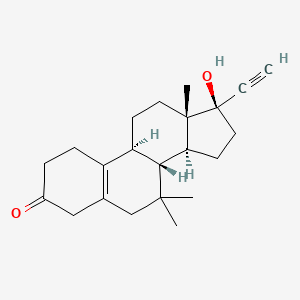
![2-Propanol, 1-[(2-aminoethyl)methylamino]-](/img/structure/B13836660.png)
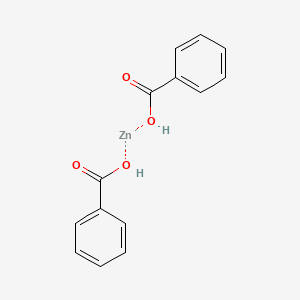
![4-(2-Bicyclo[1.1.1]pentanyl)butan-2-one](/img/structure/B13836675.png)

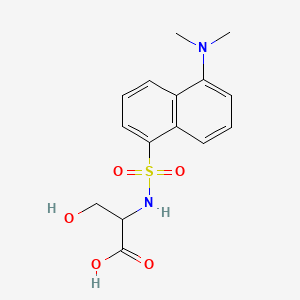
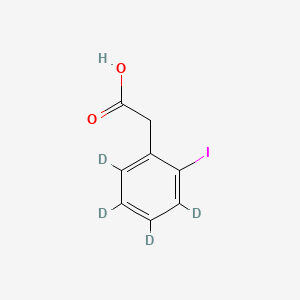
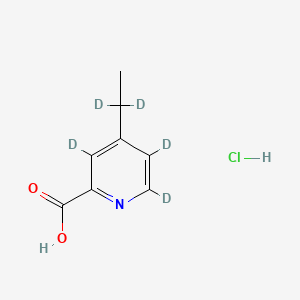
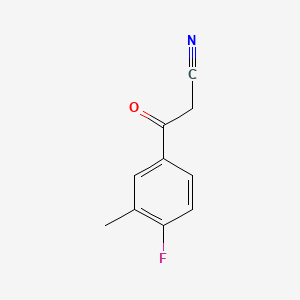
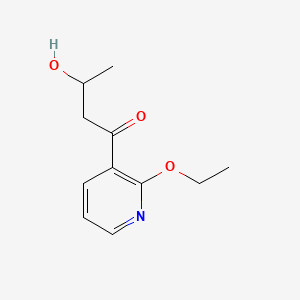

![methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate](/img/structure/B13836711.png)
